![molecular formula C6H6ClN3O2 B2483537 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole CAS No. 1338718-38-9](/img/structure/B2483537.png)
5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins. A notable method is the base-mediated reaction, which exhibits a reversed, exclusive regioselectivity, achieving good yields upon quenching with strong acids such as trifluoroacetic acid (TFA) (Deng & Mani, 2008). This approach is advantageous for synthesizing substituted pyrazoles, indicating potential pathways for creating the targeted compound.
Molecular Structure Analysis
Structural analysis of pyrazole derivatives reveals that the pyrazole ring can maintain coplanarity with adjacent groups, enhancing the stability of the molecule through intramolecular hydrogen bonding. For instance, in closely related compounds, the planar structure of the pyrazole ring is stabilized by such hydrogen bonds, facilitating the formation of one-dimensional tapes and three-dimensional networks through intermolecular interactions (Zia-ur-Rehman et al., 2009).
Chemical Reactions and Properties
Pyrazoles, including 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole, undergo various chemical reactions, showcasing their versatile chemical properties. They can participate in cycloaddition reactions, nucleophilic substitution, and more, depending on the substituents and reaction conditions. For example, the nitration of chloropyrazoles to introduce nitro groups is an essential reaction for synthesizing nitro-substituted derivatives, offering a glimpse into the compound's reactivity (Bozhenkov et al., 2006).
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole is a versatile chemical compound that has garnered interest in the scientific community due to its potential in the synthesis of functionalized pyrazole derivatives and bicyclic ensembles. Savosik et al. (2006) demonstrated that 5-Chloro-4-nitro-1H-pyrazoles react with various esters in the presence of potassium carbonate to yield substituted 4-nitropyrazoles, which are promising for further chemical transformations Savosik et al., 2006. This reactivity opens pathways for creating other functionalized derivatives, contributing to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Advanced Organic Synthesis Techniques
Sidhom et al. (2018) explored the use of pyrazole derivatives, including those similar to 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole, in palladium-catalyzed direct arylations. These derivatives successfully underwent regioselective C4-arylation without decomposing the cyclopropyl unit, highlighting the compound's utility in complex organic synthesis processes Sidhom et al., 2018. The ability to maintain the integrity of sensitive groups during such reactions is crucial for the synthesis of biologically active molecules and advanced materials.
Safety and Hazards
properties
IUPAC Name |
5-chloro-1-cyclopropyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-5(10(11)12)3-8-9(6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWKGGSXBYDRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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